molecular formula C12H8Cl2N2O4S B14584187 Benzenesulfonamide, 2,5-dichloro-N-(2-nitrophenyl)- CAS No. 61072-85-3

Benzenesulfonamide, 2,5-dichloro-N-(2-nitrophenyl)-

Cat. No.: B14584187
CAS No.: 61072-85-3
M. Wt: 347.2 g/mol
InChI Key: QRNYJNSTTIPYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 2,5-dichloro-N-(2-nitrophenyl)- is an organic compound with the molecular formula C12H8Cl2N2O4S It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 2,5-dichloro-N-(2-nitrophenyl)- typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and other advanced techniques may also be explored to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2,5-dichloro-N-(2-nitrophenyl)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, 2,5-dichloro-N-(2-nitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-tumor properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 2,5-dichloro-N-(2-nitrophenyl)- involves its interaction with specific molecular targets. For example, it can inhibit the activity of carbonic anhydrase by binding to the zinc ion at the active site of the enzyme. This binding prevents the hydration of carbon dioxide, leading to a decrease in the concentration of bicarbonate ions and an increase in the concentration of carbon dioxide in the blood. This mechanism has been exploited in various applications, including the treatment of glaucoma, epilepsy, and altitude sickness.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 2,5-dichloro-N-(2-nitrophenyl)- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

61072-85-3

Molecular Formula

C12H8Cl2N2O4S

Molecular Weight

347.2 g/mol

IUPAC Name

2,5-dichloro-N-(2-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C12H8Cl2N2O4S/c13-8-5-6-9(14)12(7-8)21(19,20)15-10-3-1-2-4-11(10)16(17)18/h1-7,15H

InChI Key

QRNYJNSTTIPYEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.